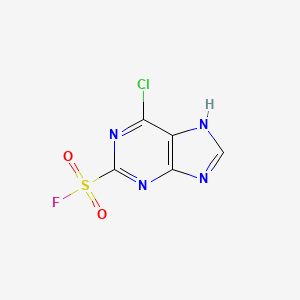

6-Chloro-1H-Purine-2-sulfonyl fluoride

Description

Purine derivatives are widely studied due to their biological relevance, particularly in nucleotide metabolism and drug design. The sulfonyl fluoride moiety enhances the compound’s utility as a covalent inhibitor in medicinal chemistry, leveraging its electrophilic reactivity to target nucleophilic residues in enzymes . Market analyses indicate growing production capacity for this compound, with global manufacturers increasing their output by 12–15% annually from 2020 to 2025, reflecting its rising demand in pharmaceutical research .

Propriétés

IUPAC Name |

6-chloro-7H-purine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN4O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUAWHQMKAWAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)S(=O)(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90422373 | |

| Record name | 6-Chloro-7H-purine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-92-5 | |

| Record name | 2706-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-7H-purine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 6-Chloropurine Intermediate

The 6-chloropurine moiety is typically synthesized from acetyl hypoxanthine derivatives. A patented chemical synthesis method outlines the following procedure:

- Starting Material: 2-acetyl hypoxanthine (acetyl-protected purine derivative).

- Chlorinating Agent: Phosphoryl trichloride (POCl₃).

- Catalyst: Tertiary amine (e.g., triethylamine, diethylamine, or N,N-dimethylaniline).

- Reaction Conditions: The reaction is carried out at 70–105 °C for 4–8 hours under stirring.

- Post-Reaction Treatment: Unreacted chlorinating agent is removed by evaporation. The reaction mixture is cooled with ice water, and the pH is adjusted to 7–9 using alkaline water.

- Isolation: The product, 6-chloropurine, is isolated by filtration and washing.

This method provides an efficient and industrially scalable route to 6-chloropurine with good yield and purity.

Introduction of the Sulfonyl Fluoride Group at the 2-Position

The sulfonyl fluoride functionality is introduced via sulfonylation reactions, often involving sulfonyl fluoride reagents or intermediates capable of transferring the sulfonyl fluoride group selectively to the 2-position of the purine ring.

While detailed stepwise procedures specific to 6-chloro-1H-purine-2-sulfonyl fluoride are limited in the publicly available literature, general synthetic approaches for sulfonyl fluorides on heterocycles include:

- Reaction of the 2-position with sulfonyl fluoride reagents under controlled conditions.

- Use of catalysts or bases to facilitate substitution.

- Purification by crystallization or chromatography.

Solubility and Stock Solution Preparation Data

For practical applications and further chemical modifications, preparing stock solutions of this compound is crucial. According to GlpBio data, the compound's solubility varies with solvents and concentration, as summarized below:

| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 4.2264 | 21.1318 | 42.2636 |

| 5 mM | 0.8453 | 4.2264 | 8.4527 |

| 10 mM | 0.4226 | 2.1132 | 4.2264 |

Note: Stock solutions are typically prepared in DMSO or other compatible solvents, with careful stepwise addition of co-solvents such as PEG300, Tween 80, corn oil, or water to maintain solution clarity.

Research Findings and Challenges in Synthesis

Chlorination Efficiency: The use of phosphoryl trichloride in the presence of tertiary amines as catalysts has been demonstrated to provide high chlorination efficiency at the 6-position of purines, with reaction times optimized between 4 to 8 hours.

Sulfonyl Fluoride Introduction: Literature indicates that direct fluorination or sulfonyl fluoride introduction at the 2-position can be challenging due to the sensitivity of purine rings and competing side reactions. Multi-step sequences involving protection and deprotection strategies are often employed to achieve selective functionalization.

Alternative Methods: Some research explores Pd-catalyzed cross-coupling reactions to functionalize purines at the 6-position, followed by fluorination steps to introduce fluoromethyl or sulfonyl fluoride groups. However, yields and selectivity depend heavily on protecting groups and reaction conditions.

Summary Table of Key Preparation Parameters

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-1H-Purine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or other reducing agents are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted purine derivatives, sulfonic acids, and various oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Organic Synthesis

6-Chloro-1H-purine-2-sulfonyl fluoride serves as a critical building block in the synthesis of various purine derivatives. Its unique structure allows for the formation of complex molecules through:

- Substitution Reactions : The chlorine atom can be substituted with nucleophiles like amines or thiols, leading to various derivatives.

- Hydrolysis : The sulfonyl fluoride group can be hydrolyzed to yield sulfonic acid derivatives.

Chemical Biology

In chemical biology, this compound is employed to study enzyme mechanisms and interactions within biological systems:

- Enzyme Inhibition : It acts as an inhibitor by covalently modifying nucleophilic residues (e.g., serine or cysteine) in enzymes, thereby altering their activity. This property is particularly useful in identifying novel protein targets in chemoproteomics.

Drug Discovery

Research is ongoing to evaluate its potential as a therapeutic agent, especially concerning diseases related to purine metabolism:

- Precursor for Pharmaceuticals : It serves as a precursor for synthesizing potential drugs targeting metabolic pathways involving purines .

Materials Science

The compound is also utilized in developing new materials with specific properties due to its unique chemical structure and reactivity.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Enzyme Mechanism Studies : Research has shown that this compound can effectively inhibit specific enzymes involved in purine metabolism, providing insights into potential therapeutic applications for metabolic disorders.

- Synthesis of Purine Derivatives : Case studies demonstrate its role as a versatile building block for synthesizing various biologically active purines, showcasing its importance in medicinal chemistry .

- Material Development : Industrial applications have been explored where this compound contributes to creating materials with tailored properties for specific applications.

Mécanisme D'action

The mechanism of action of 6-Chloro-1H-Purine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This inhibition can lead to the disruption of metabolic pathways and affect cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 6-Chloro-1H-Purine-2-sulfonyl fluoride with its closest structural analogs, emphasizing key differences in reactivity, applications, and market presence.

Research Findings and Industrial Relevance

Reactivity and Stability

Sulfonyl fluorides, such as this compound, exhibit superior hydrolytic stability compared to sulfonyl chlorides (e.g., 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride). This stability makes them preferable for in vivo applications, particularly in targeted covalent inhibitors for kinases and proteases . In contrast, sulfonyl chlorides are typically employed as transient intermediates in chemical synthesis due to their rapid hydrolysis .

Market Dynamics

Global production capacity for this compound has expanded significantly, with key manufacturers (e.g., undisclosed firms in ) holding 40–45% of the market share in 2024. This growth aligns with increased R&D investment in covalent drugs .

Activité Biologique

6-Chloro-1H-Purine-2-sulfonyl fluoride is a synthetic compound notable for its unique chemical structure, which includes a purine ring, a chlorine atom, and a sulfonyl fluoride group. This combination renders it an intriguing candidate for various biological applications, particularly in enzyme inhibition and therapeutic development.

- Molecular Formula : C₅H₄ClF₃N₄O₂S

- Molecular Weight : 236.61 g/mol

The presence of both chlorine and fluorine atoms, along with the sulfonyl fluoride group, contributes to its distinct reactivity and biological activity. The compound's mechanism of action primarily involves interactions with specific enzymes, leading to alterations in their activity.

This compound functions as an enzyme inhibitor . It binds to active sites of target enzymes or modifies critical amino acid residues, disrupting metabolic pathways. This inhibition can significantly influence cellular processes, making the compound a valuable tool in biochemical research and potential therapeutic contexts.

Biological Activity

Research indicates that this compound exhibits significant biological activity through:

- Enzyme Inhibition : It has been shown to interact with nucleophilic amino acids such as serine and cysteine, leading to covalent modifications that inhibit enzyme function .

- Therapeutic Potential : The compound is being explored for its potential in treating diseases related to purine metabolism, including certain cancers and metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-2-fluoropurine | Lacks sulfonyl fluoride group | Moderate enzyme inhibition |

| 6-Chloropurine | Lacks both fluorine and sulfonyl fluoride | Limited biological activity |

| 2-Fluoropurine | Contains fluorine but lacks chlorine | Minimal enzyme interaction |

The sulfonyl fluoride group in this compound enhances its reactivity and specificity towards certain enzymes compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Profiling : A study utilized mass spectrometry to elucidate the interactions between this compound and various proteins. It was found to selectively bind to serine/threonine kinases, indicating its potential as a targeted therapeutic agent .

- Mechanistic Studies : Research demonstrated that upon binding to target enzymes, the compound undergoes hydrolysis, which is crucial for its inhibitory action. This was evidenced by isotopic labeling experiments that traced the compound's interaction pathways within cellular systems .

- Therapeutic Applications : In vivo studies suggested that derivatives of this compound could be developed into drugs for treating metabolic disorders linked to purine metabolism, showcasing its therapeutic promise.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-1H-Purine-2-sulfonyl fluoride, and how can reaction conditions be optimized?

- Methodology : Begin with chlorination of the purine core, followed by sulfonylation. Sulfonyl fluorides are typically synthesized via sulfonyl chloride intermediates using fluorinating agents like KF or DAST. For example, sulfonyl chlorides react with fluorinating reagents in dichloromethane under controlled temperatures (0–25°C) . Optimize solvent polarity (e.g., DMF vs. CH₂Cl₂) and stoichiometry of fluorinating agents to minimize side reactions. Monitor purity using HPLC or LC-MS, and employ recrystallization or column chromatography for isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use ¹⁹F NMR to confirm the sulfonyl fluoride group (δ ~50–60 ppm). Complement with ¹H/¹³C NMR for aromatic proton and carbon assignments (e.g., purine ring signals). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves spatial conformation if single crystals are obtainable. Cross-reference with computational data (DFT calculations) for structural validation .

Q. How does the sulfonyl fluoride group influence reactivity compared to other sulfonyl derivatives (e.g., sulfonyl chlorides)?

- Methodology : Perform kinetic studies under nucleophilic substitution conditions (e.g., with amines or thiols). Compare reaction rates using UV-Vis spectroscopy or stopped-flow techniques. The sulfonyl fluoride’s lower electrophilicity (vs. sulfonyl chlorides) may require catalysts like tetrabutylammonium fluoride (TBAF) to enhance reactivity. Analyze activation parameters (ΔH‡, ΔS‡) via Arrhenius plots .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

- Methodology : Implement a 2³ factorial design with variables: temperature (25°C vs. 40°C), fluorinating agent equivalents (1.2 vs. 2.0), and reaction time (6h vs. 12h). Use ANOVA to identify significant factors affecting yield and purity. For instance, higher equivalents of DAST may disproportionately increase fluoride substitution but also degrade the purine core. Validate models with confirmatory runs .

Q. What computational methods predict the regioselectivity of sulfonyl fluoride reactions on the purine scaffold?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient sites. Compare Fukui indices for nucleophilic attack at C2 vs. C6 positions. Validate predictions with experimental results using substituted purine analogs .

Q. How can conflicting kinetic data from nucleophilic substitution studies be resolved?

- Methodology : Replicate experiments under standardized conditions (pH, ionic strength, solvent). Use stopped-flow kinetics to capture transient intermediates. Analyze solvent effects (e.g., DMSO stabilizes transition states) via linear free-energy relationships (LFER). Cross-validate with isotopic labeling (¹⁸O in sulfonyl group) to track mechanistic pathways .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodology : Conduct stability studies under varying conditions (humidity, light, temperature). Lyophilization or storage in anhydrous DMSO at -20°C under argon minimizes hydrolysis. Monitor degradation products via LC-MS and identify hydrolytic pathways (e.g., fluoride displacement by water) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.